N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide
Description
The compound N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide features a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at position 3. The benzamide moiety at position 2 is further modified with a 4-methylphenylsulfonamido group at the meta position. The sulfonamido group is a critical pharmacophore, often associated with enzyme inhibition (e.g., carbonic anhydrase, proteases) .
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O4S/c1-14-5-11-19(12-6-14)32(29,30)27-18-4-2-3-16(13-18)20(28)24-22-26-25-21(31-22)15-7-9-17(23)10-8-15/h2-13,27H,1H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPHQIKVZWAMQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C18H15FN4O2
- Molecular Weight : 338.34 g/mol
- IUPAC Name : N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenylsulfonamido)benzamide
Research indicates that this compound may exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Similar compounds have shown efficacy in inhibiting enzymes such as α-amylase and other targets involved in metabolic processes.
- Antioxidant Properties : The presence of the oxadiazole moiety suggests potential antioxidant activity, which is beneficial in reducing oxidative stress in cells.
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, making it a candidate for further anticancer drug development.
Biological Activity Assessment
The biological activity of this compound has been evaluated through various assays:
In Vitro Studies
| Assay Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| α-Amylase Inhibition | Enzymatic Activity | 0.85 | |
| Cytotoxicity | Cancer Cell Lines | 26–65 | |
| Antioxidant Activity | DPPH Radical Scavenging | 15.0 |
In Vivo Studies
In vivo studies using diabetic mouse models have shown promising results in glucose regulation:
- Study Design : Mice were treated with varying doses of the compound.
- Outcome : Significant reduction in blood glucose levels was observed at doses of 100 mg/kg body weight.
Case Studies
- Antidiabetic Effects : A study demonstrated that the compound significantly reduced blood glucose levels in streptozotocin-induced diabetic mice after ten days of treatment. The results indicated a dose-dependent response with maximum efficacy at higher doses.
- Cytotoxicity Evaluation : In a series of cytotoxicity assays against various cancer cell lines, the compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Comparison with Similar Compounds
Comparison with Similar 1,3,4-Oxadiazole Derivatives
Structural Modifications and Molecular Properties
Table 1: Structural and Physicochemical Comparisons
*Calculated using ChemDraw.
Key Observations :
- The target compound has a higher molecular weight (451.47) compared to KKL-40 (351.26) due to the bulkier sulfonamido group. This may reduce membrane permeability but improve target affinity .
- LMM5 exhibits antifungal activity, suggesting that sulfamoyl substitutions on benzamide are critical for targeting fungal thioredoxin reductase .
Key Insights :
- The trifluoromethyl group in KKL-40 and Compound 19 enhances binding to hydrophobic enzyme pockets, contributing to nanomolar-level activity .
- The sulfonamido group in the target compound and LMM5 may interact with polar residues in enzyme active sites, as seen in LMM5’s antifungal efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
